SRA880

Description

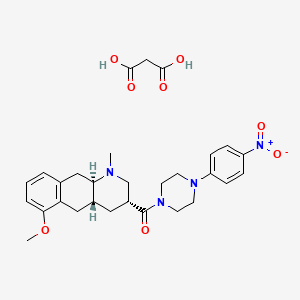

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H36N4O8 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid |

InChI |

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1 |

InChI Key |

ACSWUHCQQFGYBZ-GIEJAJRFSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |

Canonical SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |

Synonyms |

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Compound SRA880: An Analysis of a Scientific Enigma

Despite a comprehensive search of publicly available scientific databases, clinical trial registries, and patent literature, the compound designated as SRA880 remains an enigma. There is currently no information available regarding its mechanism of action, molecular target, or therapeutic indications. This lack of data prevents the construction of a detailed technical guide as requested.

The absence of this compound from the public scientific record suggests several possibilities:

-

Early-Stage, Proprietary Compound: this compound may be an internal codename for a compound in the very early stages of preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often kept confidential until a later stage of development, such as the filing of an Investigational New Drug (IND) application or the publication of initial findings.

-

Discontinued Project: The development of this compound may have been terminated at an early stage due to lack of efficacy, unforeseen toxicity, or other strategic reasons. In such cases, the compound and any associated data may never enter the public domain.

-

Typographical Error: It is possible that "this compound" is a typographical error, and a different designation was intended.

Without any foundational data, it is impossible to fulfill the user's request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The creation of such a document requires access to peer-reviewed publications, patents, or other forms of public disclosure, none of which currently exist for this compound.

Further inquiry would be necessary to ascertain the correct designation or the status of this compound before any meaningful analysis of its mechanism of action can be undertaken. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the designation and seek information from non-public, proprietary sources if appropriate.

SRA880: A Comprehensive Technical Guide to a Selective Somatostatin Subtype 1 (sst1) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, is the first reported non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst1).[1][2] This document provides an in-depth technical overview of this compound, including its binding affinity, selectivity, and functional antagonist properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development efforts.

Introduction to this compound and the sst1 Receptor

Somatostatin is a neuropeptide that exerts a wide range of physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5.[3] The sst1 receptor subtype is implicated in various physiological processes, and its modulation is a subject of significant interest in drug discovery. This compound has emerged as a critical pharmacological tool for elucidating the specific roles of the sst1 receptor due to its high affinity and selectivity.[1] In vitro studies have consistently demonstrated that this compound acts as a competitive antagonist, showing no intrinsic agonistic activity.[1][2]

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through extensive radioligand binding and functional assays. The following tables summarize the quantitative data regarding the binding affinity (pKd) and functional antagonism (pKB) of this compound for the sst1 receptor.

Table 1: Binding Affinity of this compound for sst1 Receptors [1][2]

| Receptor Type | Species | pKd Range |

| Native sst1 | Rat, Mouse, Monkey, Human (Cerebral Cortex) | 7.8 - 8.6 |

| Recombinant sst1 | Human | 8.0 - 8.1 |

Table 2: Selectivity Profile of this compound [1][2]

| Receptor Subtype | pKd Value |

| Human recombinant sst2 | ≤ 6.0 |

| Human recombinant sst3 | ≤ 6.0 |

| Human recombinant sst4 | ≤ 6.0 |

| Human recombinant sst5 | ≤ 6.0 |

| Human dopamine D4 | Moderate Affinity (data not specified) |

Table 3: Functional Antagonism of this compound at the sst1 Receptor [1][2]

| Functional Assay | pKB Range |

| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | 7.5 - 7.7 |

| SRIF-stimulated GTPγS binding | 7.5 - 7.7 |

| SRIF-stimulated luciferase gene expression | 7.5 - 7.7 |

Signaling Pathways of the sst1 Receptor

The sst1 receptor primarily couples to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). Activation of the sst1 receptor by its endogenous ligand, somatostatin (SRIF), initiates a cascade of intracellular signaling events. This compound acts by competitively blocking the binding of somatostatin to the receptor, thereby inhibiting these downstream effects.

sst1 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound as a selective sst1 receptor antagonist.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kd) and selectivity of a compound for a specific receptor.

-

Membrane Preparation:

-

Tissues (e.g., rat, mouse, monkey, or human cerebral cortex) or cells expressing the recombinant human sst1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (e.g., [125I]-SRIF-14) in the presence or absence of competing ligands (including various concentrations of this compound).

-

The binding buffer typically contains 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mg/ml bacitracin, and 0.2% BSA.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM SRIF-14).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine Kd or Ki values.

-

Radioligand Binding Assay Workflow

cAMP Functional Assays

These assays are used to determine the functional consequence of receptor activation or blockade on the adenylyl cyclase signaling pathway.

-

Cell Culture:

-

Use a cell line stably expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

cAMP Accumulation Assay Protocol:

-

Plate the cells in 96-well plates and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and raise basal cAMP levels) and a specific sst1 agonist (e.g., SRIF-14) for a defined time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

The antagonist effect of this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Data are analyzed to calculate the pKB value for this compound.

-

cAMP Functional Assay Workflow

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to the receptor of interest.

-

Membrane Preparation:

-

Prepare membranes from cells expressing the sst1 receptor as described in the radioligand binding assay section.

-

-

[35S]GTPγS Binding Assay Protocol:

-

In a 96-well plate, incubate the cell membranes with various concentrations of this compound in the presence of a fixed concentration of a sst1 agonist (e.g., SRIF-14).

-

The assay buffer typically contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

-

Add [35S]GTPγS (a non-hydrolyzable GTP analog) to the reaction mixture.

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The antagonist activity of this compound is quantified by its ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding.

-

Data are analyzed to determine the pKB value.

-

[35S]GTPγS Binding Assay Workflow

Conclusion

This compound is a potent and selective non-peptide antagonist of the sst1 receptor. Its well-characterized in vitro pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the sst1 receptor. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the sst1 receptor.

References

An In-depth Technical Guide to SRA880: A Selective Somatostatin Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). As a valuable research tool, it plays a crucial role in elucidating the physiological and pathological functions of the sst(1) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its mechanism of action and its effects on intracellular signaling pathways. This document is intended to serve as a thorough resource for researchers and drug development professionals working with this compound or investigating the somatostatin system.

Chemical Structure and Properties

This compound, with the IUPAC name [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone, is a complex heterocyclic molecule.[1] Its structure is fundamental to its high affinity and selectivity for the sst(1) receptor.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₄O₄ | [1] |

| Molecular Weight | 464.57 g/mol | [1] |

| Exact Mass | 464.2424 u | [1] |

| IUPAC Name | [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | [1] |

| Synonyms | NVP-SRA880, SRA 880 | [1] |

| CAS Number | 187218-90-2 (free base) | [1] |

Pharmacokinetic Properties

Detailed in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, it has been described as being bioavailable and brain penetrant, which is a critical characteristic for a centrally acting agent.[2] The table below summarizes the known pharmacokinetic profile.

| Parameter | Value | Species | Reference |

| Bioavailability | Orally bioavailable | Preclinical models | [2] |

| Brain Penetration | Yes | Preclinical models | [2] |

Note: Specific values for half-life (t½), clearance (CL), volume of distribution (Vd), and peak plasma concentration (Cmax) are not detailed in the available literature and would require dedicated pharmacokinetic studies.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the somatostatin sst(1) receptor.[3] Somatostatin receptors, including sst(1), are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand somatostatin (SRIF), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By competitively binding to the sst(1) receptor, this compound prevents the binding of somatostatin and thereby blocks this downstream signaling. This antagonistic action is particularly significant as the sst(1) receptor is known to function as an autoreceptor, providing negative feedback on the release of somatostatin itself. By blocking this negative feedback loop, this compound can lead to an increase in the synaptic levels of somatostatin, which can then act on other somatostatin receptor subtypes (e.g., sst(2), sst(3)).

Caption: this compound's antagonistic action on the sst(1) receptor signaling pathway.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its binding affinity and functional activity. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the sst(1) receptor.

Materials:

-

Cell membranes prepared from cells expressing the human sst(1) receptor.

-

Radioligand (e.g., ¹²⁵I-labeled somatostatin analog).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Non-specific Binding: Add binding buffer, the radioligand, a high concentration of unlabeled somatostatin (to saturate all specific binding sites), and the cell membrane preparation.

-

Competitive Binding: Add binding buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the sst(1) receptor.

-

[³⁵S]GTPγS.

-

Somatostatin (agonist).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

-

GDP.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of somatostatin to stimulate G-protein activation.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC₅₀ and confirm its antagonist activity.

cAMP Accumulation Assay

This assay assesses the functional consequence of sst(1) receptor antagonism on the downstream signaling pathway.

Materials:

-

Whole cells expressing the sst(1) receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Somatostatin.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Add a fixed concentration of somatostatin.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Determine the ability of this compound to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP accumulation.

Synthesis

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of the somatostatin sst(1) receptor. Its selectivity and antagonist properties allow for the precise dissection of sst(1)-mediated signaling pathways and their physiological roles. The information and protocols provided in this technical guide offer a comprehensive resource for researchers utilizing this compound in their studies, from initial characterization to its application in exploring complex biological systems. Further research to fully elucidate its in vivo pharmacokinetic and pharmacodynamic profiles will be essential for its potential therapeutic development.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SRA880: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, is a pioneering non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1). This document provides a comprehensive technical overview of the discovery and development of this compound, consolidating available data on its pharmacological profile, mechanism of action, and preclinical findings. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

This compound was the first non-peptide antagonist identified with high selectivity for the sst1 receptor.[1][2] Its discovery marked a significant step forward in the study of the somatostatin system, providing a valuable tool for elucidating the specific physiological roles of the sst1 receptor subtype.

In Vitro Pharmacology

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional activity at somatostatin receptors.

Data Presentation: Quantitative In Vitro Data for this compound

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (pKd) | Native sst1 | Rat, Mouse, Monkey, Human (Cerebral Cortex) | 7.8 - 8.6 | [1][2] |

| Recombinant sst1 | Human | 8.0 - 8.1 | [1][2] | |

| Other Recombinant Somatostatin Receptors | Human | ≤ 6.0 | [1][2] | |

| Functional Antagonism (pKB) | sst1 | Not Specified | 7.5 - 7.7 | [1][2] |

These studies demonstrated that this compound acts as a competitive antagonist with high affinity and selectivity for the sst1 receptor.[1][2] It displayed significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1][2] Functional assays, including forskolin-stimulated cAMP accumulation, GTPγS binding, and luciferase gene expression, confirmed that this compound is devoid of intrinsic activity and acts as a surmountable antagonist.[1][2]

Mechanism of Action and Signaling Pathways

Somatostatin receptors, including sst1, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Proposed Signaling Pathway for this compound in the Context of Depression

Caption: Proposed mechanism of this compound in enhancing antidepressant effects.

Preclinical research suggests a specific mechanism for this compound in the context of depression. The sst1 receptor is known to function as an inhibitory autoreceptor on somatostatin-releasing neurons. By blocking this autoreceptor, this compound is proposed to disinhibit the release of somatostatin (SRIF).[3] This increased somatostatin can then act on other postsynaptic somatostatin receptors, such as sst2 and sst3, which are thought to mediate antidepressant-like effects.[3] This proposed mechanism is supported by findings that this compound administration in mice increases brain SRIF release and counters depressive-like symptoms.[3]

Preclinical Development

While detailed information on the synthesis and lead optimization of this compound is not extensively available in the public domain, its chemical structure as a benz[g]quinoline-3-carboxylic acid derivative suggests a multi-step synthetic route common for this class of compounds.

In Vivo Studies

The primary in vivo application of this compound reported in the literature is in the context of mood disorders. A key study by Nilsson et al. (2012) demonstrated that this compound synergizes with the antidepressant imipramine to produce antidepressant-like effects in the tail suspension test in mice.[1][4] Furthermore, this combination was shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the mouse cerebral cortex.[1][4] These findings suggest that sst1 receptor antagonism could be a novel strategy for the treatment of depression.

Information regarding the pharmacokinetics and toxicology of this compound is limited in publicly accessible literature. The compound is described as being bioavailable and brain penetrant.[3]

Clinical Development

To date, there is no publicly available information on any clinical trials of this compound. Its development status remains preclinical.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not available. However, based on the initial characterization studies, the following are general methodologies for the key assays performed.

Experimental Workflow for In Vitro Characterization of this compound

Caption: General experimental workflow for the in vitro characterization of this compound.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human sst1 receptor).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [125I]-SRIF) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (pKd) value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)

This assay measures the ability of a compound to modulate the production of cAMP.

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-sst1) in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Mode: To test for antagonist activity, incubate the cells with varying concentrations of the test compound (this compound) prior to stimulation.

-

Stimulation: Stimulate the cells with an agonist that activates adenylyl cyclase (e.g., forskolin) in the presence of a sst1 receptor agonist (e.g., SRIF).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50, from which the pKB can be calculated.

[35S]GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by a GPCR.

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

-

Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: In a multi-well plate, combine the cell membranes, varying concentrations of the test antagonist (this compound), a fixed concentration of a sst1 agonist, and [35S]GTPγS.

-

Incubation: Incubate at 30°C for a specified time.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the pKB.

Luciferase Reporter Gene Assay (General Protocol)

This assay measures changes in gene expression downstream of receptor activation.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the sst1 receptor and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway) linked to the luciferase gene.

-

Cell Plating: Plate the transfected cells in a multi-well plate.

-

Antagonist Treatment: Treat the cells with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: Add a sst1 agonist to stimulate the receptor.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Detection: Measure the luminescence produced using a luminometer.

-

Data Analysis: Normalize the luciferase activity and plot it against the antagonist concentration to determine the potency of the antagonist.

Conclusion

This compound is a selective, non-peptide sst1 receptor antagonist that has been instrumental as a research tool for understanding the role of the sst1 receptor. Its in vitro profile is well-characterized, demonstrating competitive antagonism. Preclinical in vivo studies have suggested its potential as a novel therapeutic agent for depression, particularly in combination with existing antidepressants. However, a significant lack of publicly available data on its synthesis, pharmacokinetics, toxicology, and clinical development limits a complete assessment of its therapeutic potential. Further research is warranted to fully explore the promise of sst1 receptor antagonism with compounds like this compound for the treatment of central nervous system disorders.

References

- 1. Reduced brain somatostatin in mood disorders: a common pathophysiological substrate and drug target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Binding Affinity of SRA880 for the Somatostatin Receptor 1 (sst1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SRA880, a selective non-peptide antagonist for the somatostatin receptor 1 (sst1). The document details its binding affinity across various species and receptor formats, outlines a standard experimental protocol for determining such affinities, and illustrates the associated cellular signaling pathways.

This compound Binding Affinity Data

This compound has been identified as the first non-peptide antagonist selective for the sst1 receptor.[1] It demonstrates high affinity for both native and recombinant sst1 receptors.[1] The binding affinity is commonly expressed as a pKd value, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity. This compound's affinity for other somatostatin receptor subtypes is significantly lower, highlighting its selectivity for sst1.[1]

| Receptor Target | Species/Format | Binding Affinity (pKd) | Antagonist Activity (pKB) |

| sst1 Receptor | Native Rat Cerebral Cortex | 7.8 - 8.6 | 7.5 - 7.7 |

| sst1 Receptor | Native Mouse Cerebral Cortex | 7.8 - 8.6 | 7.5 - 7.7 |

| sst1 Receptor | Native Monkey Cerebral Cortex | 7.8 - 8.6 | 7.5 - 7.7 |

| sst1 Receptor | Native Human Cerebral Cortex | 7.8 - 8.6 | 7.5 - 7.7 |

| sst1 Receptor | Human Recombinant | 8.0 - 8.1 | 7.5 - 7.7 |

| Other sst Receptors | Human Recombinant | ≤ 6.0 | Not Reported |

Table 1: Summary of this compound Binding and Antagonist Activity. Data sourced from in vitro radioligand binding and second messenger/transduction studies.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for a compound like this compound typically involves a competitive radioligand binding assay.[2] This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from tissues known to express the sst1 receptor (e.g., cerebral cortex) or from cell lines stably transfected with the human sst1 gene.[1][3]

-

Radioligand: A high-affinity sst1 ligand labeled with a radioisotope (e.g., ¹²⁵I).

-

Test Compound: this compound, dissolved in a suitable solvent.

-

Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

-

Filtration Apparatus: A 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[4]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[4]

Assay Procedure

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[4]

-

Assay Incubation: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled sst1 ligand to saturate the receptors.

-

Competitive Binding: Wells with membranes, radioligand, and a range of this compound concentrations.

-

-

Equilibrium: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]

-

Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold buffer.[4]

-

Counting: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[4]

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand binding assay.

Sst1 Receptor Signaling Pathway

The sst1 receptor is a G protein-coupled receptor (GPCR).[5] Its activation by an agonist (like somatostatin) or inhibition by an antagonist (like this compound) modulates several intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gi/o).[6][7]

Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA).[8] Additionally, sst1 activation can stimulate the mitogen-activated protein (MAP) kinase pathway.[8][9] As an antagonist, this compound blocks these downstream effects by preventing the initial activation of the receptor by endogenous agonists like somatostatin.[1]

References

- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Somatostatin receptor 1 - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

The Cellular Impact of SRA880: A Technical Guide to its Interaction with the Somatostatin Receptor Subtype 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst1).[1] This document provides an in-depth technical overview of the cellular pathways affected by this compound, detailing its binding affinity, the experimental protocols used for its characterization, and its influence on downstream signaling cascades. Furthermore, it explores the synergistic potential of this compound in enhancing the efficacy of antidepressants like imipramine.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, is a significant research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] As a selective antagonist, it allows for the specific blockade of sst1-mediated signaling, enabling researchers to dissect its contributions to various cellular processes.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits high affinity for the sst1 receptor across multiple species. Its selectivity is a key feature, with significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1]

| Receptor Target | Species | pKd (mean) | pKB (mean) |

| Somatostatin sst1 Receptor (native) | Rat, Mouse, Monkey, Human Cerebral Cortex | 7.8 - 8.6 | - |

| Somatostatin sst1 Receptor (recombinant) | Human | 8.0 - 8.1 | - |

| Other Somatostatin Receptors (recombinant) | Human | ≤ 6.0 | - |

| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | - | - | 7.5 - 7.7 |

| SRIF-stimulated GTPγS binding | - | - | 7.5 - 7.7 |

| SRIF-stimulated luciferase gene expression | - | - | 7.5 - 7.7 |

Table 1: Summary of this compound Binding Affinity and Antagonist Potency. pKd represents the negative logarithm of the dissociation constant, indicating binding affinity. pKB represents the negative logarithm of the antagonist dissociation constant, indicating potency. Data sourced from in vitro characterization studies.[1]

Core Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive antagonism of the sst1 receptor, a G protein-coupled receptor (GPCR). By blocking the binding of the endogenous ligand, somatostatin (also known as somatotropin release inhibiting factor, or SRIF), this compound modulates downstream signaling pathways typically initiated by sst1 activation.

Somatostatin sst1 Receptor Signaling

The sst1 receptor primarily couples to inhibitory G proteins (Gαi/o). Activation of the sst1 receptor by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this initial step, prevents the downstream effects of decreased cAMP.

This compound in the Context of Antidepressant Action

Research suggests a synergistic role for this compound when co-administered with the tricyclic antidepressant imipramine. Imipramine can increase the brain levels of somatostatin. This increase, however, is normally limited by a negative feedback loop mediated by the sst1 autoreceptor. This compound, by blocking this autoreceptor, can potentiate the effects of imipramine, leading to enhanced somatostatin signaling through other somatostatin receptor subtypes (e.g., sst2 and sst3), which are implicated in antidepressant-like effects.[2]

Key Experimental Protocols for this compound Characterization

The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the sst1 receptor and its selectivity against other receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human sst1).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled sst1 ligand (e.g., 125I-[Tyr11]-SRIF-14), and increasing concentrations of unlabeled this compound.

-

Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Kd.

-

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block SRIF-induced inhibition of cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the sst1 receptor in a multi-well plate and grow to near confluence.

-

-

Assay Procedure:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and a fixed concentration of SRIF.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the this compound concentration.

-

Determine the IC50 for this compound's reversal of the SRIF-induced inhibition of cAMP accumulation.

-

Calculate the pKB value from the IC50.

-

GTPγS Binding Assay

Objective: To measure the ability of this compound to block SRIF-stimulated G protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Procedure:

-

In a multi-well plate, combine the cell membranes, GDP, and increasing concentrations of this compound.

-

Add a fixed concentration of SRIF to stimulate G protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubate at 30°C for a set time.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding as a function of the this compound concentration.

-

Determine the IC50 for this compound's inhibition of SRIF-stimulated [35S]GTPγS binding.

-

Calculate the pKB.

-

Luciferase Reporter Gene Assay

Objective: To quantify the antagonistic effect of this compound on SRIF-mediated gene transcription.

Methodology:

-

Cell Transfection:

-

Co-transfect cells with a plasmid encoding the sst1 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP-responsive element (CRE).

-

-

Assay Procedure:

-

Plate the transfected cells and allow for receptor expression.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with SRIF and forskolin.

-

Incubate for a period sufficient for gene transcription and translation (e.g., 4-6 hours).

-

Lyse the cells.

-

-

Luciferase Activity Measurement:

-

Add a luciferase substrate to the cell lysates.

-

Measure the light output using a luminometer.

-

-

Data Analysis:

-

Plot the luciferase activity as a function of the this compound concentration.

-

Determine the IC50 for this compound's inhibition of SRIF-mediated changes in luciferase expression.

-

Calculate the pKB.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of sst1 receptor function. Its high affinity and selectivity, coupled with its demonstrated ability to antagonize sst1-mediated signaling pathways, make it an ideal probe for dissecting the role of this receptor in health and disease. The potential for this compound to act synergistically with existing antidepressant medications highlights a promising avenue for future therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this important compound.

References

SRA880: A Technical Guide to its Research Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor, a G protein-coupled receptor implicated in a variety of physiological processes within the central nervous system. This technical guide provides a comprehensive overview of the current research applications of this compound in neuroscience. It details the in vitro pharmacological profile of this compound, its proposed mechanism of action in the context of depression, and outlines the experimental protocols utilized in its characterization. While preclinical evidence suggests a potential therapeutic role for this compound in mood disorders, its application in other neurological conditions such as Alzheimer's disease, Parkinson's disease, or stroke has not been documented in publicly available literature. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the sst(1) receptor with this compound.

Core Pharmacology of this compound

This compound distinguishes itself as a potent and selective antagonist of the sst(1) receptor. Its in vitro pharmacological properties have been well-characterized across various species, demonstrating high affinity and competitive antagonism.

In Vitro Binding Affinity and Functional Antagonism

The initial characterization of this compound revealed its high affinity for the sst(1) receptor in native and recombinant systems. The binding affinity (pKd) and functional antagonist potency (pKB) are summarized in the table below.[1]

| Parameter | Species/System | Value |

| pKd (Binding Affinity) | Rat Cerebral Cortex | 8.6 |

| Mouse Cerebral Cortex | 7.8 | |

| Monkey Cerebral Cortex | 8.2 | |

| Human Cerebral Cortex | 8.3 | |

| Human Recombinant sst(1) | 8.0 - 8.1 | |

| pKB (Functional Antagonism) | SRIF-induced inhibition of cAMP | 7.5 - 7.7 |

| SRIF-stimulated GTPγS binding | 7.5 - 7.7 | |

| SRIF-stimulated luciferase gene expression | 7.5 - 7.7 |

Table 1: In Vitro Pharmacological Profile of this compound. Data extracted from Hoyer et al., 2004.[1]

This compound displays significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)), with pKd values less than or equal to 6.0.[1] It also shows low affinity for a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1]

Research Applications in Neuroscience

The primary area of investigation for this compound in neuroscience has been its potential as a novel antidepressant therapy. The underlying hypothesis is that by blocking the inhibitory sst(1) autoreceptor, this compound can enhance somatostatinergic neurotransmission, leading to antidepressant-like effects.

Antidepressant-like Effects

Preclinical studies in mice have suggested that the administration of this compound can produce antidepressant-like effects. A study by Nilsson and colleagues in 2012 indicated that this compound increases the release of somatostatin (SRIF) in the brain and can counteract depressive-like symptoms.[2] This effect is thought to be mediated by the blockade of the sst(1) receptor, which acts as an autoreceptor, providing negative feedback on somatostatin release.[2] By antagonizing this receptor, this compound is proposed to disinhibit somatostatin release, thereby augmenting its signaling through other somatostatin receptor subtypes, such as sst(2) and sst(3), which are implicated in the regulation of mood.[2]

Note: Despite extensive searches, the specific quantitative data and detailed experimental protocols from the Nilsson et al. (2012) study were not publicly available. Therefore, the following sections on in vivo data and protocols are based on general methodologies for similar preclinical antidepressant studies.

Preclinical In Vivo Data (Hypothetical Representation)

The following table represents the type of quantitative data that would be expected from preclinical studies investigating the antidepressant-like effects of this compound.

| Behavioral Test | Treatment Group | Parameter | Result |

| Forced Swim Test | Vehicle | Immobility Time (s) | 180 ± 15 |

| This compound (10 mg/kg) | Immobility Time (s) | 120 ± 12 | |

| Imipramine (20 mg/kg) | Immobility Time (s) | 110 ± 10 | |

| Sucrose Preference Test | Vehicle | Sucrose Preference (%) | 65 ± 5 |

| This compound (10 mg/kg) | Sucrose Preference (%) | 85 ± 4 | |

| Imipramine (20 mg/kg) | Sucrose Preference (%) | 88 ± 3 |

*p < 0.05 compared to vehicle. Data are represented as mean ± SEM. Table 2: Hypothetical Preclinical Data for this compound in Mouse Models of Depression. This table is for illustrative purposes only, as the specific data from in vivo studies with this compound were not available.

Experimental Methodologies

In Vitro Characterization Protocols

The following protocols are based on the methodologies described by Hoyer et al. (2004) for the in vitro characterization of this compound.[1]

-

Objective: To determine the binding affinity (Kd) of this compound for the sst(1) receptor.

-

Tissues/Cells: Membranes from rat, mouse, monkey, or human cerebral cortex, or cells expressing recombinant human sst(1) receptors.

-

Radioligand: [¹²⁵I]-labeled somatostatin analogue.

-

Procedure:

-

Incubate tissue or cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to a Ki value. The pKd is the negative logarithm of the Ki.

-

-

Objective: To determine the functional antagonist potency (KB) of this compound.

-

Cells: Cells expressing the sst(1) receptor (e.g., CHO-K1 cells).

-

Procedure:

-

Pre-incubate cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Add a concentration-response curve of somatostatin (SRIF) to inhibit cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF).

-

Analyze the rightward shift of the SRIF concentration-response curve in the presence of this compound to calculate the pKB value using the Schild equation.

-

In Vivo Behavioral Testing Protocols (General Methodology)

The following are generalized protocols for behavioral tests commonly used to assess antidepressant-like activity in mice. The specific parameters for studies involving this compound are not publicly available.

-

Objective: To assess behavioral despair, a common measure in models of depression.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound or vehicle to the mice at a predetermined time before the test.

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the session using a video camera.

-

Score the duration of immobility (floating without active movements other than those necessary to keep the head above water) during the last 4 minutes of the test.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.

-

Apparatus: Home cages equipped with two drinking bottles.

-

Procedure:

-

Acclimatize mice to the presence of two bottles, one with water and one with a sucrose solution (e.g., 1%).

-

Following a period of food and water deprivation (e.g., 4 hours), present the mice with pre-weighed bottles of water and sucrose solution for a set period (e.g., 1-2 hours).

-

Measure the consumption from each bottle by weighing them at the end of the period.

-

Calculate the sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100.

-

An increase in sucrose preference in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

Signaling Pathways and Visualizations

Proposed Mechanism of Action of this compound in Depression

This compound is hypothesized to exert its antidepressant-like effects by modulating the somatostatin system. Somatostatin, upon release, can act on presynaptic sst(1) autoreceptors to inhibit its own further release. This compound, as an antagonist of these receptors, blocks this negative feedback loop.

References

SRA880: A Technical Guide to the First Non-Peptide sst(1) Receptor Antagonist in Endocrinology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SRA880, the first-in-class non-peptide selective antagonist of the somatostatin receptor subtype 1 (sst(1)). This document details its biochemical properties, mechanism of action, and the experimental protocols utilized in its characterization, offering valuable insights for its application in endocrinology research and drug development.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, emerged as a significant research tool from in vitro studies.[1] It is a potent and selective competitive antagonist of the sst(1) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. The development of a non-peptide antagonist like this compound was a crucial step in overcoming the limitations of peptide-based ligands, such as poor oral bioavailability and rapid degradation, thereby enabling more detailed investigations into the specific roles of the sst(1) receptor.

Biochemical Profile of this compound

The defining characteristic of this compound is its high affinity and selectivity for the sst(1) receptor. Extensive in vitro characterization has quantified its binding properties and antagonist potency across various species and experimental systems.

Binding Affinity

This compound demonstrates high affinity for both native and recombinant sst(1) receptors. The equilibrium dissociation constant (pKd) values, a measure of binding affinity, are summarized in the table below.

| Receptor Type | Species | Preparation | Radioligand | pKd (mean ± SEM) |

| Native sst(1) | Rat | Cerebral Cortex | [¹²⁵I]SRIF-28 | 8.6 ± 0.1 |

| Native sst(1) | Mouse | Cerebral Cortex | [¹²⁵I]SRIF-28 | 8.2 ± 0.1 |

| Native sst(1) | Monkey | Cerebral Cortex | [¹²⁵I]SRIF-28 | 7.8 ± 0.1 |

| Native sst(1) | Human | Cerebral Cortex | [¹²⁵I]SRIF-28 | 8.1 ± 0.1 |

| Recombinant sst(1) | Human | CHO-K1 Cells | [¹²⁵I]SRIF-28 | 8.1 ± 0.1 |

| Recombinant sst(1) | Human | CHO-K1 Cells | [¹²⁵I]CGP 23996 | 8.0 ± 0.1 |

Table 1: Binding Affinity of this compound for sst(1) Receptors. Data compiled from in vitro radioligand binding studies.[1]

Receptor Selectivity

A critical feature of this compound is its selectivity for the sst(1) receptor over other somatostatin receptor subtypes. This selectivity is essential for dissecting the specific physiological functions of the sst(1) receptor.

| Receptor Subtype | pKd |

| Human recombinant sst(1) | 8.0 - 8.1 |

| Human recombinant sst(2) | < 6.0 |

| Human recombinant sst(3) | < 6.0 |

| Human recombinant sst(4) | < 6.0 |

| Human recombinant sst(5) | < 6.0 |

Table 2: Selectivity Profile of this compound across Human Recombinant Somatostatin Receptor Subtypes. This compound displays significantly lower affinity for other human recombinant somatostatin receptors.[1]

Antagonist Potency

This compound acts as a surmountable antagonist, competitively inhibiting the action of the native ligand, somatostatin (SRIF). Its potency as an antagonist has been determined in various functional assays. The pKB value represents the negative logarithm of the antagonist's dissociation constant.

| Assay | Species | Cell Line | pKB (mean ± SEM) |

| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Human | CHO-K1 | 7.7 ± 0.1 |

| SRIF-stimulated [³⁵S]GTPγS binding | Human | CHO-K1 | 7.5 ± 0.1 |

| SRIF-stimulated luciferase gene expression | Human | CHO-K1 | 7.6 ± 0.1 |

Table 3: Antagonist Potency of this compound in Functional Assays. These studies confirm that this compound is devoid of intrinsic activity and acts as a competitive antagonist.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the intracellular signaling cascades initiated by the activation of the sst(1) receptor. Understanding these pathways is crucial for interpreting experimental results obtained using this compound.

sst(1) Receptor Signaling

The sst(1) receptor, like other somatostatin receptors, is coupled to inhibitory G-proteins (Gi/o). Upon activation by somatostatin, the sst(1) receptor initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, resulting in hyperpolarization and reduced cellular excitability.

-

Activation of Phosphatases: Such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins.

-

Modulation of MAP Kinase Pathways: The sst(1) receptor can influence the activity of MAPK pathways, which are involved in cell proliferation and differentiation.

This compound, by binding to the sst(1) receptor without activating it, prevents these downstream signaling events from occurring in response to somatostatin.

Figure 1: this compound Mechanism of Action on the sst(1) Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The following sections provide an overview of the methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and selectivity of a compound for a specific receptor.

Objective: To quantify the binding of this compound to sst(1) receptors.

Materials:

-

Cell membranes expressing the sst(1) receptor (e.g., from CHO-K1 cells or cerebral cortex tissue).

-

Radiolabeled ligand (e.g., [¹²⁵I]SRIF-28).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors).

-

Non-specific binding control (a high concentration of unlabeled somatostatin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest.

Objective: To determine the antagonist potency of this compound by measuring its ability to inhibit SRIF-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the sst(1) receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Somatostatin (SRIF) as the agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP).

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of SRIF to stimulate the receptors.

-

Add [³⁵S]GTPγS to the reaction mixture.

-

Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

Plot the inhibition of SRIF-stimulated [³⁵S]GTPγS binding by this compound to determine the IC₅₀ and subsequently the pKB.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP.

Objective: To assess the antagonist effect of this compound on SRIF-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the sst(1) receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Somatostatin (SRIF).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Pre-treat cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Add a fixed concentration of SRIF to inhibit the forskolin-stimulated cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Determine the ability of this compound to reverse the inhibitory effect of SRIF on cAMP accumulation to calculate its antagonist potency (pKB).

Role in Endocrinology Research and Drug Development

This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the sst(1) receptor in the endocrine system. Its selectivity allows for the specific interrogation of sst(1)-mediated effects, distinguishing them from the actions of other somatostatin receptor subtypes.

While the initial characterization of this compound highlighted its potential as a tool for in vivo studies, publicly available research demonstrating its application in animal models of endocrine disorders is limited. However, the comprehensive in vitro data provides a strong foundation for its use in target validation and lead optimization in drug discovery programs targeting the sst(1) receptor.

The typical workflow for developing a selective GPCR antagonist like this compound involves a multi-stage process from initial concept to a potential clinical candidate.

Figure 3: Logical Workflow for the Discovery and Development of a Selective GPCR Antagonist.

Conclusion

This compound remains a landmark compound in endocrinology research as the first non-peptide, selective sst(1) receptor antagonist. Its well-defined in vitro pharmacological profile makes it an invaluable tool for researchers investigating the nuanced roles of the sst(1) receptor. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in both academic and industrial research settings, ultimately contributing to a deeper understanding of somatostatin biology and the development of novel therapeutics.

References

Methodological & Application

SRA880 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including its binding affinity and functional antagonism at the sst(1) receptor. The provided methodologies for radioligand binding, cAMP accumulation, and GTPγS binding assays are essential for researchers investigating the mechanism of action and potential therapeutic applications of sst(1) receptor antagonists.

Introduction

Somatostatin, a cyclic peptide hormone, exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated sst(1) through sst(5).[2] These receptors are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases. This compound has been identified as a selective antagonist for the sst(1) receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.[1] The following protocols describe standard in vitro methods to quantify the binding and functional activity of this compound.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound for Somatostatin Receptors

| Receptor Subtype | Species | Preparation | Radioligand | pKd / pKi |

| sst(1) | Human | Recombinant | [125I]-[Tyr11]-SRIF-14 | 8.0 - 8.1 |

| sst(1) | Rat | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |

| sst(1) | Mouse | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |

| sst(1) | Monkey | Cerebral Cortex | [125I]-[Tyr11]-SRIF-14 | 7.8 - 8.6 |

| Other sst subtypes | Human | Recombinant | Various | ≤ 6.0 |

Table 2: Functional Antagonism of this compound in Transduction Assays

| Assay | Agonist | Measured Effect | pKB of this compound |

| cAMP Accumulation | Somatostatin (SRIF) | Inhibition of forskolin-stimulated cAMP | 7.5 - 7.7 |

| GTPγS Binding | Somatostatin (SRIF) | Stimulation of GTPγS binding | 7.5 - 7.7 |

| Luciferase Gene Expression | Somatostatin (SRIF) | Stimulation of luciferase expression | 7.5 - 7.7 |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol details a competition binding assay to determine the affinity of this compound for the sst(1) receptor.

Materials:

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing the human sst(1) receptor.

-

Radioligand: [125I]-[Tyr11]-SRIF-14.

-

Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[2]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C, 0.2% BSA.[2]

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a non-labeled sst(1) agonist (e.g., 1 µM somatostatin-14).

-

96-well plates.

-

Glass fiber filters (e.g., Unifilter-96 GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the this compound dilution series.

-

50 µL of [125I]-[Tyr11]-SRIF-14 (at a final concentration close to its Kd).

-

50 µL of cell membrane suspension (typically 2-5 µg of protein per well).

-

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the antagonistic effect of this compound on somatostatin-induced inhibition of cAMP production.

Materials:

-

Cells: CHO-K1 cells stably expressing the human sst(1) receptor.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

-

Agonist: Somatostatin-14 (SRIF-14).

-

Stimulant: Forskolin.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

-

384-well white OptiPlate.

-

Plate reader compatible with the detection kit.

Procedure:

-

Seed the sst(1)-expressing CHO-K1 cells into a 384-well plate and culture overnight.

-

Prepare dilutions of this compound in stimulation buffer.

-

Prepare a solution of SRIF-14 in stimulation buffer at a concentration that gives a submaximal response (e.g., EC80).

-

Prepare a solution of forskolin in stimulation buffer.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate for 15-30 minutes at room temperature.

-

Add the SRIF-14 solution to the wells.

-

Immediately add the forskolin solution to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

-

Generate a dose-response curve for this compound and calculate its pKB value.

GTPγS Binding Assay

This functional assay measures the ability of this compound to block somatostatin-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Materials:

-

Cell Membranes: Membranes from cells expressing the human sst(1) receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Agonist: Somatostatin-14 (SRIF-14).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following:

-

Cell membranes.

-

This compound dilutions.

-

SRIF-14 at its EC50 concentration.

-

GDP (typically 10-30 µM).

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and determine the amount of bound radioactivity by scintillation counting.

-

Plot the inhibition of SRIF-14-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 and subsequently the pKB.

Visualizations

Caption: this compound blocks the inhibitory sst(1) autoreceptor, enhancing somatostatin release.

Caption: Workflow for the this compound cAMP accumulation antagonist assay.

Caption: this compound antagonizes the somatostatin signaling pathway via the sst(1) receptor.

References

Application Notes and Protocols for SRA880 In Vivo in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SRA880, a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)), in mouse models of cancer.[1] this compound acts as a competitive antagonist and is a valuable tool for investigating the role of the sst(1) receptor in both in vitro and in vivo settings.[1]

Mechanism of Action and Therapeutic Rationale

Somatostatin receptors, particularly sst(1), are implicated in the regulation of tumor growth. The sst(1) receptor is a G-protein coupled receptor that can influence cell proliferation, apoptosis, and hormone secretion.[2][3][4][5] In some cancers, such as prostate and pancreatic cancer, the expression of sst(1) is altered, suggesting its potential as a therapeutic target.[6][7] this compound, by selectively blocking the sst(1) receptor, can modulate downstream signaling pathways, potentially leading to an anti-tumor effect. The proposed mechanism involves the inhibition of signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

Data Presentation

Table 1: Representative In Vivo Efficacy of this compound in a Subcutaneous Pancreatic Cancer Xenograft Model